(S)-1-(4-(2-(1H-1,2,4-Triazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a complex organic compound featuring a triazole ring, a pyrrolidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via a reductive amination reaction.
Coupling Reactions: The triazole and pyrrolidine rings are coupled using a carbonylation reaction to form the intermediate compound.
Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Final Coupling: The final compound is obtained by coupling the intermediate with a propenone derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one: shares structural similarities with other triazole-containing compounds, such as fluconazole and itraconazole.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid.
Uniqueness
The uniqueness of 1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one lies in its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C15H21N5O2 |
---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
1-[4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C15H21N5O2/c1-2-13(21)19-8-5-11(6-9-19)15(22)20-7-3-4-12(20)14-16-10-17-18-14/h2,10-12H,1,3-9H2,(H,16,17,18)/t12-/m0/s1 |
InChI Key |
IAYQDYGDNKOVPK-LBPRGKRZSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC[C@H]2C3=NC=NN3 |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCCC2C3=NC=NN3 |
Origin of Product |
United States |
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